Dazostinag

Description

Properties

Molecular Formula |

C21H22F2N8O10P2S2 |

|---|---|

Molecular Weight |

710.5 g/mol |

IUPAC Name |

7-[(1S,6R,8R,9S,15R,17R)-8-(6-aminopurin-9-yl)-9-fluoro-3,18-dihydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-5-fluoro-3H-pyrrolo[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C21H22F2N8O10P2S2/c22-7-1-30(17-10(7)19(33)28-5-26-17)21-15-13(32)8(38-21)2-36-42(34,44)40-14-9(3-37-43(35,45)41-15)39-20(11(14)23)31-6-29-12-16(24)25-4-27-18(12)31/h1,4-6,8-9,11,13-15,20-21,32H,2-3H2,(H,34,44)(H,35,45)(H2,24,25,27)(H,26,28,33)/t8-,9-,11+,13?,14?,15+,20-,21-,42?,43?/m1/s1 |

InChI Key |

SIIGKCBSQKWSLM-BDJOQJDRSA-N |

Isomeric SMILES |

C1[C@@H]2C([C@@H]([C@@H](O2)N3C=C(C4=C3N=CNC4=O)F)OP(=S)(OC[C@@H]5C([C@@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)F)OP(=O)(O1)S)O)O |

Canonical SMILES |

C1C2C(C(C(O2)N3C=C(C4=C3N=CNC4=O)F)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)F)OP(=O)(O1)S)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Dazostinag: A Deep Dive into its Mechanism of Action in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Dazostinag (TAK-676) is a novel, systemically administered small molecule agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Its mechanism of action revolves around the activation of this pathway, leading to the induction of a potent anti-tumor immune response. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the mechanism of action of this compound in cancer, with a focus on quantitative data, experimental methodologies, and the intricate signaling cascades involved.

Introduction

The Stimulator of Interferon Genes (STING) pathway is an essential signaling cascade that detects the presence of cytosolic DNA, a danger signal often associated with viral infections and cellular damage, including that which occurs within the tumor microenvironment. Activation of STING triggers the production of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines, which in turn orchestrate a robust innate and adaptive immune response. This compound has been designed to harness this natural anti-tumor immunity by directly activating the STING protein. Preclinical and clinical investigations have demonstrated its potential as a monotherapy and in combination with other anti-cancer agents, such as immune checkpoint inhibitors and radiotherapy.

Core Mechanism of Action: STING Pathway Activation

This compound functions as a direct agonist of the STING protein. The binding of this compound induces a conformational change in STING, leading to its activation and downstream signaling.

Signaling Pathway

The activation of the STING pathway by this compound initiates a well-defined signaling cascade:

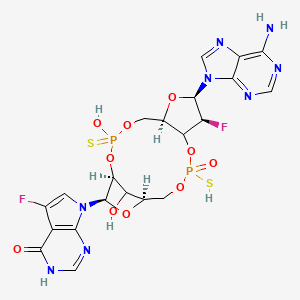

Caption: this compound-mediated STING pathway activation and subsequent anti-tumor immune response.

Quantitative Data from Preclinical and Clinical Studies

Preclinical In Vitro and In Vivo Data

While specific IC50 values for this compound in various cancer cell lines are not extensively published in the public domain, preclinical studies have consistently demonstrated its dose-dependent activity. In syngeneic mouse models, this compound has been shown to induce significant anti-tumor responses.

Table 1: Summary of Preclinical Efficacy of this compound

| Model System | Key Findings | Reference |

| Syngeneic Mouse Models | Dose-dependent cytokine responses and increased activation and proliferation of immune cells within the tumor microenvironment.[1] | [1] |

| Syngeneic Mouse Models | Significant STING-dependent antitumor activity, including complete regressions and durable memory T-cell immunity. | Not explicitly cited |

| Murine and Human Cell Lines | Dose-dependently induced activation of the STING signaling pathway and type I IFNs.[1] | [1] |

Clinical Trial Data

Clinical trials have provided quantitative evidence of this compound's anti-tumor activity, particularly in combination with other therapies.

Table 2: Summary of Clinical Efficacy of this compound

| Trial Identifier | Cancer Type | Treatment Regimen | Key Efficacy Data | Reference |

| NCT04420884 (iintune-1) | Head and Neck Squamous Cell Carcinoma (HNSCC) | This compound + Pembrolizumab | Overall Response Rate (ORR): 34.5% in the expansion cohort.[1] | [1] |

| NCT04420884 (iintune-1) | Recurrent/Metastatic Squamous Cell Carcinoma of the Head and Neck (RM-SCCHN) | This compound (5 mg IV) + Pembrolizumab | ORR: 34% (1 confirmed complete response, 7 confirmed partial responses).[2] | [2] |

| NCT04879849 | Advanced Solid Tumors (NSCLC, TNBC, SCCHN) | This compound + Pembrolizumab + Radiotherapy | Confirmed antitumor activity in 7.1% of patients (1 complete response, 1 partial response).[3] | [3] |

Experimental Protocols

Phase 0 CIVO Microdosing Study in HNSCC

This study utilized the Comparative In Vivo Oncology (CIVO) platform to assess the in situ effects of this compound.

-

Objective: To evaluate the pharmacodynamic effects of intratumoral microdoses of this compound, alone or with chemotherapy, in patients with HNSCC.[4]

-

Methodology:

-

Adult patients with HNSCC planned for surgical resection were enrolled.[4]

-

Intratumoral microdose injections of this compound (maximum dose of 1.68 μg in a 0.05 mg/mL solution) were administered.[4]

-

Tumors were resected 24, 48, 72, or 96 hours post-injection.[4]

-

Tumor samples were analyzed using immunohistochemistry (IHC) and in situ hybridization (ISH).[4]

-

-

Key Findings:

Caption: Experimental workflow for the Phase 0 CIVO microdosing study.

Representative In Vivo Xenograft Study Protocol

While a specific, detailed public protocol for this compound xenograft studies is not available, a representative workflow can be outlined based on standard practices for similar agents.

-

Objective: To evaluate the anti-tumor efficacy of this compound in a murine xenograft model.

-

Methodology:

-

Cell Culture: Human cancer cell lines are cultured under standard conditions.

-

Tumor Implantation: An appropriate number of cells are subcutaneously injected into immunocompromised mice.

-

Tumor Growth and Grouping: Tumors are allowed to grow to a specified volume, at which point mice are randomized into treatment and control groups.

-

Treatment Administration: this compound is administered via a specified route (e.g., intravenous) and schedule. The control group receives a vehicle control.

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic analysis.

-

Caption: Representative workflow for an in vivo xenograft efficacy study.

Conclusion

This compound represents a promising therapeutic agent that leverages the body's innate immune system to fight cancer. Its mechanism of action as a STING agonist is well-supported by a growing body of preclinical and clinical evidence. The ability of this compound to induce a pro-inflammatory tumor microenvironment, enhance antigen presentation, and promote the activity of cytotoxic immune cells provides a strong rationale for its continued development, both as a monotherapy and in combination with other cancer therapies. Future research will further elucidate the optimal clinical applications and patient populations that will benefit most from this innovative immunotherapeutic approach.

References

An In-depth Technical Guide: Dazostinag-Mediated Activation of the STING Pathway

For: Researchers, Scientists, and Drug Development Professionals

Subject: A comprehensive technical overview of Dazostinag (TAK-676), a novel STING (Stimulator of Interferon Genes) agonist, detailing its mechanism of action, pharmacodynamic effects, and the experimental methodologies used for its characterization.

Executive Summary

This compound (TAK-676) is a novel, synthetic, and systemically administered STING agonist designed to activate the innate immune system for therapeutic applications in oncology.[1][2] By directly engaging the STING protein, this compound triggers a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2][3] This action effectively bridges the innate and adaptive immune responses, leading to the activation of dendritic cells, NK cells, and T cells, and promoting a robust anti-tumor effect.[1] This document provides a detailed examination of the molecular mechanism, quantitative pharmacology, and key experimental protocols relevant to the study of this compound.

The cGAS-STING Pathway: A Primer

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage.[3][4] Upon binding dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates the STING protein located on the endoplasmic reticulum (ER).[4][5] This binding event initiates STING's translocation to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[4][5] TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), leading to its dimerization and translocation into the nucleus.[3][5] Concurrently, the NF-κB signaling pathway is also activated.[6] This cascade results in the transcriptional activation of genes encoding type I IFNs and a suite of other inflammatory cytokines, which are essential for orchestrating a powerful anti-pathogen and anti-tumor immune response.[3][6]

This compound: Mechanism of Action

This compound is a synthetic cyclic dinucleotide agonist that directly binds to and activates the STING protein, bypassing the need for cGAS and endogenous cGAMP production.[7] This direct activation ignites a potent innate immune response characterized by the dose-dependent induction of type I IFNs and a broad range of immunomodulatory effects.[1][8]

Key downstream effects include:

-

Cytokine and Chemokine Induction: this compound stimulates the production of type I IFNs and pro-inflammatory cytokines, which helps remodel the tumor microenvironment (TME).[1][7]

-

Immune Cell Activation and Recruitment: It promotes the activation and proliferation of key anti-tumor immune cells, including dendritic cells (DCs), natural killer (NK) cells, and CD8+ T cells within the TME.[1][2]

-

Macrophage Polarization: this compound has been shown to shift the polarization of tumor-associated macrophages from an immunosuppressive M2-like phenotype to a pro-inflammatory M1-like phenotype.[1]

-

Enhanced T-Cell Infiltration: Treatment with this compound leads to increased expression of the chemokine CXCL9, which is associated with the recruitment and enrichment of cytotoxic T cells in the tumor.[1]

Quantitative Pharmacology and Pharmacodynamics

Quantitative data from in vitro, preclinical, and clinical studies highlight the potency and dose-dependent activity of this compound.

Table 1: In Vitro & Ex Vivo Activity of this compound

| Parameter | Cell Line / System | Value | Reference |

|---|---|---|---|

| EC50 | THP-1 cells (human STING R232 variant) | 0.068 nM | [9] |

| STING_19 Signature Induction | Ex vivo human PBMCs (10 µM this compound) | 70-fold increase |[10][11] |

Table 2: Pharmacokinetic Properties of this compound (Human, Phase 1)

| Parameter | Dose Range | Value | Reference |

|---|

| Terminal Half-life (t1/2) | Up to 14 mg (IV) | 1.4 ± 0.75 hours |[8][12][13] |

Table 3: Pharmacodynamic Response to this compound in Clinical Studies (iintune-1, NCT04420884)

| Biomarker | Dose (IV, weekly) | Median Fold Increase (vs. baseline) | Reference |

|---|---|---|---|

| IFN-γ Expression (Peripheral Blood) | 5 mg (+ Pembrolizumab) | 27X | [8][12][13] |

| 14 mg (+ Pembrolizumab) | 49X | [8][12][13] |

| STING_19 Gene Signature (Peripheral Blood) | 14 mg (Single Agent) | 18X |[10] |

Detailed Experimental Protocols

This section outlines key methodologies for evaluating the target engagement, mechanism of action, and efficacy of this compound.

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method used to confirm the direct binding of a compound to its target protein in a cellular environment.[14][15] The principle is based on ligand-induced thermal stabilization; a protein bound to a ligand is more resistant to heat-induced denaturation.[15]

Objective: To verify that this compound directly engages the STING protein in intact cells.

Methodology:

-

Cell Culture: Culture a human cell line expressing endogenous STING (e.g., THP-1 monocytes) to a sufficient density.

-

Compound Treatment: Resuspend cells and treat with this compound at various concentrations (e.g., 0.1 µM to 10 µM) or a vehicle control (e.g., DMSO) for 1-3 hours at 37°C.[16]

-

Heat Shock: Aliquot the cell suspensions into PCR tubes.[14] Expose the aliquots to a precise temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at 25°C for 3 minutes.[16]

-

Cell Lysis: Lyse the cells via freeze-thaw cycles or addition of a non-denaturing lysis buffer.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet aggregated, denatured proteins.[17]

-

Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.[14] Quantify the amount of soluble STING protein remaining at each temperature point using Western blotting with a STING-specific antibody.

-

Data Analysis: Quantify band intensities from the Western blot.[14] Normalize the intensity at each temperature to the non-heated control (37°C). Plot the percentage of soluble STING protein against temperature to generate "melting curves." A rightward shift in the curve for this compound-treated samples compared to the vehicle control indicates target engagement and thermal stabilization.

Protocol: Ex Vivo Peripheral Blood Mononuclear Cell (PBMC) Treatment

Objective: To identify and validate a pharmacodynamic gene signature of STING activation in a relevant human system.[11]

Methodology:

-

PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Treatment: Plate PBMCs and treat with vehicle or a dose range of this compound (e.g., 0.33 µM to 10 µM) for a defined period (e.g., 6 hours).[11]

-

RNA Extraction: Lyse the cells and extract total RNA using a suitable commercial kit.

-

RNA Sequencing: Perform library preparation and whole-transcriptome RNA sequencing (RNA-Seq) on the extracted RNA.

-

Bioinformatic Analysis:

-

Align reads to the human genome and quantify gene expression.

-

Perform differential expression analysis to identify genes significantly upregulated or downregulated by this compound.

-

Use dose-response modeling and network analysis to identify a core set of biologically connected genes that robustly respond to this compound, such as the "STING_19" signature.[10][11]

-

Protocol: In Vivo Murine Syngeneic Tumor Model

Objective: To evaluate the anti-tumor efficacy of systemically administered this compound.[18]

Methodology:

-

Tumor Implantation: Subcutaneously implant a syngeneic tumor cell line (e.g., CT26 colon carcinoma) into the flank of immunocompetent mice (e.g., BALB/c).[18]

-

Treatment Initiation: Once tumors reach a palpable size, randomize mice into treatment and vehicle control groups.

-

Dosing: Administer this compound intravenously at specified doses (e.g., 0.3, 1.0, 2.0 mg/kg) and schedule (e.g., once every three days for three doses).[18]

-

Tumor Measurement: Measure tumor volume using calipers at regular intervals throughout the study.

-

Endpoint Analysis: At the study endpoint, tumors can be excised for analysis of immune cell infiltration (e.g., by flow cytometry or IHC) and gene expression.

-

Data Analysis: Compare tumor growth rates between treated and control groups. Calculate metrics such as tumor growth inhibition (TGI) and assess for complete tumor regressions.[18]

Protocol: Clinical Trial Biomarker Analysis (Phase 1 iintune-1)

Objective: To assess the pharmacokinetics (PK), pharmacodynamics (PD), safety, and anti-tumor activity of this compound in patients with advanced solid tumors.[12][19]

Methodology:

-

Patient Enrollment: Enroll patients with advanced or metastatic solid tumors into dose-escalation cohorts of this compound as a single agent or in combination with pembrolizumab (B1139204).[12][19]

-

Dosing Regimen: Administer this compound via weekly IV infusion at doses ranging from 0.1 to 14 mg.[8][12] Pembrolizumab is administered every 3 weeks.[12]

-

Sample Collection: Collect peripheral blood at multiple time points pre- and post-dose (e.g., 6, 10, 24 hours) during the initial treatment cycles.[12] Paired tumor biopsies are collected where feasible.[12]

-

Pharmacokinetic Analysis: Measure plasma concentrations of this compound over time to determine key PK parameters like half-life.

-

Pharmacodynamic Analysis:

-

Cytokine/Chemokine Levels: Measure circulating protein levels using multiplex immunoassays (e.g., Luminex).[12]

-

Gene Expression: Perform RNA-Seq on PBMCs to measure the induction of the STING gene signature.[12]

-

Immune Cell Phenotyping: Use flow cytometry to analyze the activation and proliferation of peripheral immune cell subsets.[12]

-

Tumor Microenvironment: Analyze tumor biopsies via immunohistochemistry (IHC) for markers such as CD8+ T-cell infiltration.[12]

-

-

Clinical Response: Evaluate anti-tumor activity using RECIST v1.1 criteria.[12]

Clinical Development and Future Directions

This compound is being evaluated in the Phase 1/2 iintune-1 study (NCT04420884) both as a single agent and in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors.[20][21] Early results show a manageable safety profile and encouraging anti-tumor activity.[22] Pharmacodynamic data from this trial confirm that this compound induces peripheral and intratumoral changes consistent with STING agonism, including cytokine induction and CD8+ T cell recruitment.[22][23] Based on these findings, dose expansion cohorts are proceeding to further evaluate the combination in specific tumor types like head and neck squamous cell carcinoma (HNSCC) and colorectal cancer.[13][21] The systemic delivery and potent immune activation by this compound position it as a promising agent in the field of cancer immunotherapy.

References

- 1. In Situ Proinflammatory Effects of this compound Alone or with Chemotherapy on the Tumor Microenvironment of Patients with Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Demystifying the cGAS-STING pathway: precision regulation in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | The activation of cGAS-STING pathway offers novel therapeutic opportunities in cancers [frontiersin.org]

- 7. jitc.bmj.com [jitc.bmj.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. benchchem.com [benchchem.com]

- 15. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound disodium | TAK-676 | STING inhibitor | T cells | TargetMol [targetmol.com]

- 19. A Study of this compound as Single Agent and this compound in Combination With Pembrolizumab in Adults With Advanced or Metastatic Solid Tumors | Clinical Research Trial Listing [centerwatch.com]

- 20. TAK-676-1002 | Clinical Trial Summary [clinicaltrials.takeda.com]

- 21. ClinicalTrials.gov [clinicaltrials.gov]

- 22. ascopubs.org [ascopubs.org]

- 23. researchgate.net [researchgate.net]

Dazostinag: A Technical Overview of Preclinical Research Findings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dazostinag (TAK-676) is a novel, synthetic, systemically delivered small molecule agonist of the Stimulator of Interferon Genes (STING) protein.[1][2] As a key mediator of innate immunity, STING activation triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the priming of an adaptive anti-tumor immune response.[3][4] This technical guide provides an in-depth summary of the preclinical research findings for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and the experimental protocols utilized in its evaluation.

Core Mechanism of Action: STING Pathway Activation

This compound functions by directly binding to and activating the STING protein, which is predominantly located on the endoplasmic reticulum.[3][5] This binding induces a conformational change in STING, leading to its dimerization and translocation to the Golgi apparatus.[6] At the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[5][6] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFN-α and IFN-β) and other inflammatory cytokines.[5][6] These cytokines play a crucial role in enhancing the antigen-presenting function of dendritic cells (DCs), promoting the cytotoxic activity of natural killer (NK) cells and CD8+ T cells, and ultimately leading to a robust anti-tumor immune response.[3][7]

Quantitative Preclinical Data

In Vitro Activity

The in vitro potency of this compound was evaluated across various cell lines and species. The key findings are summarized below.

| Assay Type | Cell Line/System | Species | Endpoint | Result | Reference |

| STING Pathway Activation | THP1-Dual Reporter Cells | Human | EC50 (IFN-β induction) | 0.068 nM (for R232 variant) | [8] |

| STING Binding | Time-Resolved FRET | Human | EC50 | 1.1 nM | [9] |

| STING Binding | Time-Resolved FRET | Mouse | EC50 | 1.3 nM | [9] |

| STING Binding | Time-Resolved FRET | Rat | EC50 | 1.8 nM | [9] |

| STING Binding | Time-Resolved FRET | Cynomolgus Monkey | EC50 | 1.0 nM | [9] |

| Plasma Stability | Plasma | Human, Primate, Mouse | Stability | Stable over 96 hours | [8] |

| Metabolic Stability | Rat Liver Tritosomes | Rat | Half-life (t1/2) | 2.4 hours | [8] |

In Vivo Pharmacokinetics and Efficacy

This compound has demonstrated dose-proportional pharmacokinetics and significant anti-tumor activity in syngeneic mouse tumor models.

| Animal Model | Tumor Type | Dosing Regimen | Key Findings | Reference |

| BALB/c Mice | CT26 Colon Carcinoma | 50 µg/kg and 100 µg/kg, single i.v. dose | Significant tumor growth inhibition. | [8] |

| BALB/c Mice | A20 Lymphoma | 1.0 and 2.0 mg/kg, i.v. | Dose-dependent tumor growth inhibition, including complete regressions. | [3] |

| BALB/c Mice | CT26.WT Colon Carcinoma | 1.0 and 2.0 mg/kg, i.v. | Dose-dependent tumor growth inhibition and durable memory T-cell immunity. | [3] |

Pharmacokinetic Parameters in BALB/c Mice with A20 Tumors [9]

| Dose | Cmax (ng/mL) | AUC (h*ng/mL) |

| 0.1 mg/kg | 134 | 143 |

| 0.3 mg/kg | 418 | 450 |

| 1.0 mg/kg | 1,530 | 1,600 |

Experimental Protocols

In Vitro STING Activation Assay (Representative Protocol)

This protocol is a representative methodology for assessing STING activation in a reporter cell line, based on commonly used techniques and information from this compound preclinical studies.[4][6][10]

1. Cell Culture:

-

Culture THP1-Dual™ ISG-Lucia™ reporter cells (InvivoGen) in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 2 mM L-glutamine, 25 mM HEPES, 100 µg/ml Normocin™, and 10 µg/ml Blasticidin.

-

Maintain cells at 37°C in a 5% CO2 incubator.

2. Assay Procedure:

-

Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate.

-

Prepare serial dilutions of this compound in assay medium.

-

Add the diluted this compound to the wells and incubate for 24 hours at 37°C in a 5% CO2 incubator.

3. Measurement of Luciferase Activity:

-

After incubation, transfer 20 µl of the cell supernatant to a white-walled 96-well plate.

-

Add 50 µl of QUANTI-Luc™ substrate (InvivoGen) to each well.

-

Immediately measure the luminescence using a luminometer.

4. Data Analysis:

-

Calculate the fold induction of luciferase activity relative to vehicle-treated control cells.

-

Determine the EC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

In Vivo Syngeneic Mouse Tumor Model (Representative Protocol)

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model, based on published preclinical studies.[2][3]

1. Animal Models:

-

Use female BALB/c mice, 6-8 weeks of age.

-

Acclimatize animals for at least one week before the start of the experiment.

2. Tumor Cell Implantation:

-

Culture CT26.WT colon carcinoma cells in appropriate medium.

-

Harvest and resuspend cells in sterile phosphate-buffered saline (PBS).

-

Subcutaneously inject 1 x 10^6 CT26.WT cells in 100 µl of PBS into the right flank of each mouse.

3. Treatment:

-

Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).

-

When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.

-

Administer this compound or vehicle control intravenously (i.v.) at the specified doses and schedule.

4. Efficacy Assessment:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor for signs of toxicity.

-

The primary endpoint is tumor growth inhibition. Secondary endpoints can include survival and analysis of the tumor microenvironment.

5. Analysis of Tumor Microenvironment (Optional):

-

At the end of the study, or at specified time points, euthanize mice and excise tumors.

-

Process tumors into single-cell suspensions for flow cytometry analysis of tumor-infiltrating lymphocytes (TILs) (e.g., CD4+ T cells, CD8+ T cells, NK cells).

-

Alternatively, fix tumors in formalin and embed in paraffin (B1166041) for immunohistochemical analysis (e.g., PD-L1 expression).

Conclusion

The preclinical data for this compound (TAK-676) demonstrate its potent and specific activity as a STING agonist. It effectively activates the STING signaling pathway, leading to the induction of type I interferons and the stimulation of both innate and adaptive anti-tumor immunity. In vivo studies have shown significant tumor growth inhibition and the establishment of durable immune memory. These findings provide a strong rationale for the ongoing clinical development of this compound as a promising immuno-oncology agent.

References

- 1. mayocliniclabs.com [mayocliniclabs.com]

- 2. TAK-676: A Novel Stimulator of Interferon Genes (STING) Agonist Promoting Durable IFN-dependent Antitumor Immunity in Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. accegen.com [accegen.com]

- 5. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. STING Reporter THP1 Cell Line [en.genomeditech.com]

- 7. In Situ Proinflammatory Effects of this compound Alone or with Chemotherapy on the Tumor Microenvironment of Patients with Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The STING Signaling: A Novel Target for Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Item - Supplementary Tables S1-S3 from TAK-676: A Novel Stimulator of Interferon Genes (STING) Agonist Promoting Durable IFN-dependent Antitumor Immunity in Preclinical Studies - American Association for Cancer Research - Figshare [aacr.figshare.com]

- 10. SHR1032, a novel STING agonist, stimulates anti-tumor immunity and directly induces AML apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Dazostinag: A Technical Guide to a Novel Immuno-Oncology Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dazostinag (TAK-676) is a novel, systemically administered small molecule agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. By activating STING, this compound initiates a cascade of immune responses, leading to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, stimulates dendritic cells, enhances antigen presentation, and promotes the activation and tumor infiltration of cytotoxic T lymphocytes and natural killer (NK) cells. This guide provides a comprehensive overview of the preclinical and clinical development of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols to support further research and development in the field of immuno-oncology.

Introduction to this compound and the STING Pathway

The STING pathway is a key mediator of innate immunity that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs within the tumor microenvironment. Activation of STING in immune cells, particularly dendritic cells, leads to the production of type I interferons (IFN-α/β) and a host of other cytokines and chemokines. This orchestrates a broad anti-tumor immune response, bridging innate and adaptive immunity.

This compound is a synthetic cyclic dinucleotide analog designed to potently and systemically activate the STING pathway. Its development as an immuno-oncology agent is based on the premise of converting "cold" tumors, which are immunologically quiescent and often resistant to checkpoint inhibitors, into "hot," inflamed tumors that are susceptible to immune-mediated destruction.

Mechanism of Action

This compound's primary mechanism of action is the direct binding to and activation of the STING protein, which resides on the endoplasmic reticulum. This binding induces a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons. This signaling cascade results in:

-

Induction of Type I Interferons: IFN-α and IFN-β play a central role in anti-tumor immunity by promoting the maturation and activation of dendritic cells.

-

Enhanced Antigen Presentation: Activated dendritic cells upregulate costimulatory molecules and are more effective at presenting tumor-associated antigens to naive T cells.

-

Activation and Recruitment of Effector Cells: The production of chemokines attracts cytotoxic T lymphocytes (CTLs) and NK cells to the tumor microenvironment.

-

Direct and Indirect Anti-tumor Effects: Type I interferons can also have direct anti-proliferative and pro-apoptotic effects on tumor cells.

Signaling Pathway Diagram

Caption: this compound activates the STING pathway, leading to an anti-tumor immune response.

Quantitative Preclinical Data

This compound has demonstrated potent anti-tumor activity in various preclinical models. The following tables summarize key quantitative findings from these studies.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| STING Activation (EC50) | THP1 (human monocyte) | 0.068 nM | [1] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Syngeneic Mouse Models

| Tumor Model | Treatment | Dosing | Tumor Growth Inhibition | Reference |

| CT26 (Colon Carcinoma) | This compound | 50 µg/kg, single i.v. dose | Significant suppression of tumor volume | [1] |

| CT26 (Colon Carcinoma) | This compound | 100 µg/kg, single i.v. dose | Significant suppression of tumor volume | [1] |

| EMT-6 (Breast Cancer) | This compound + Radiotherapy | Not specified | Improved tumor control vs. either agent alone | [2] |

Table 3: Pharmacodynamic Effects of this compound in Preclinical Models

| Model | Treatment | Biomarker | Fold Increase (vs. control) | Timepoint | Reference |

| Syngeneic Mouse Model | This compound (1 mg/kg) | STING_19 gene signature | 55-fold | 6 hours post-treatment | [3] |

| Healthy Donor PBMCs (ex vivo) | This compound (10 µM) | STING_19 gene signature | 70-fold (median) | Not specified | [3] |

Clinical Development of this compound

This compound is being evaluated in several clinical trials, both as a monotherapy and in combination with other anti-cancer agents, most notably the anti-PD-1 antibody pembrolizumab (B1139204).

Phase I/II Study in Advanced Solid Tumors (NCT04420884)

This ongoing study is evaluating the safety, tolerability, pharmacokinetics, and anti-tumor activity of this compound alone and in combination with pembrolizumab in patients with advanced or metastatic solid tumors.[4][5]

| Parameter | Value |

| Number of Patients | 30 |

| Treatment | This compound (5 mg IV, Days 1, 8, 15) + Pembrolizumab (200 mg IV, Day 1) of a 21-day cycle |

| Overall Response Rate (ORR) | 34% (1 CR, 7 PR) |

| Median Duration of Response (DOR) | Not Reached |

| Adverse Event | All Grades (%) | Grade ≥3 (%) |

| Fatigue | 40 | 13 (this compound-related) |

| Nausea | 27 | - |

| Cough | 23 | - |

| Headache | 20 | - |

| Cytokine Release Syndrome | 13 | 0 |

Phase 1b Study in Combination with Pembrolizumab and Radiotherapy (NCT04879849)

This study is investigating the safety and efficacy of this compound in combination with pembrolizumab following hypofractionated radiotherapy in patients with advanced non-small-cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), or squamous cell carcinoma of the head and neck (SCCHN) who have progressed on prior checkpoint inhibitors.[6]

| Characteristic | Value |

| Number of Patients Enrolled | 34 |

| Tumor Types | NSCLC (15), SCCHN (10), TNBC (9) |

| Median Prior Lines of Therapy | 6 |

| Treatment | This compound (0.2-5.0 mg escalating doses) + Pembrolizumab + Radiotherapy (8 Gy x 3 fractions) |

| Confirmed Overall Response Rate (ORR) | 7.1% (1 CR, 1 PR) |

| Adverse Event | All Grades (%) |

| Fatigue | 52.9 |

| Constipation | 26.5 |

| Cough | 20.6 |

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the preclinical and clinical evaluation of this compound.

In Vitro STING Activation Assay

This protocol describes a method to quantify the activation of the STING pathway in a human monocytic cell line.

Objective: To determine the potency (EC50) of this compound in activating the STING pathway.

Materials:

-

THP-1 dual reporter cells (engineered to express a reporter gene, e.g., luciferase, under the control of an IRF-inducible promoter)

-

This compound

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Luciferase assay reagent

-

96-well white, flat-bottom plates

-

Luminometer

Procedure:

-

Seed THP-1 dual reporter cells in a 96-well plate at a density of 1 x 105 cells/well and incubate overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control.

-

Incubate the plate for 24 hours at 37°C in a CO2 incubator.

-

Add luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a luminometer.

-

Calculate the EC50 value by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

Syngeneic Mouse Tumor Model for In Vivo Efficacy

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.

Objective: To assess the ability of this compound to inhibit tumor growth in an immunocompetent mouse model.

Materials:

-

CT26 colon carcinoma cells

-

BALB/c mice (female, 6-8 weeks old)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Calipers

Procedure:

-

Inject 1 x 106 CT26 cells subcutaneously into the right flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 50-100 mm3), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 50 µg/kg) intravenously to the treatment group. Administer an equivalent volume of PBS to the control group.

-

Measure tumor volume and body weight every 2-3 days.

-

Continue treatment and monitoring for a predefined period or until tumors in the control group reach a predetermined endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Immunohistochemistry for CD8+ Tumor-Infiltrating Lymphocytes

This protocol provides a general method for the detection and quantification of CD8+ T cells in tumor tissue.

Objective: To evaluate the effect of this compound on the infiltration of cytotoxic T lymphocytes into the tumor microenvironment.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor sections

-

Anti-CD8 primary antibody

-

HRP-conjugated secondary antibody

-

DAB chromogen substrate

-

Hematoxylin counterstain

-

Microscope and image analysis software

Procedure:

-

Deparaffinize and rehydrate the FFPE tumor sections.

-

Perform heat-induced epitope retrieval using a citrate (B86180) buffer.

-

Block endogenous peroxidase activity.

-

Incubate the sections with the primary anti-CD8 antibody.

-

Incubate with the HRP-conjugated secondary antibody.

-

Apply the DAB substrate to visualize the antibody binding (brown precipitate).

-

Counterstain with hematoxylin.

-

Dehydrate and mount the slides.

-

Acquire images of the stained sections and quantify the number of CD8+ cells using image analysis software.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

This compound has emerged as a promising immuno-oncology agent with a well-defined mechanism of action and encouraging preclinical and early clinical data. Its ability to activate the STING pathway and remodel the tumor microenvironment provides a strong rationale for its continued development, particularly in combination with checkpoint inhibitors. Future research should focus on identifying predictive biomarkers of response, optimizing combination therapies, and exploring its potential in a broader range of solid tumors. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to advance the understanding and application of this compound in the fight against cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. jitc.bmj.com [jitc.bmj.com]

- 3. STING Agonist Mitigates Experimental Autoimmune Encephalomyelitis by Stimulating Type I IFN–Dependent and –Independent Immune-Regulatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]

- 5. A Study of this compound as Single Agent and this compound in Combination With Pembrolizumab in Adults With Advanced or Metastatic Solid Tumors | Clinical Research Trial Listing ( Solid Neoplasms ) ( NCT04420884 ) [trialx.com]

- 6. Phase 1b Study of this compound Plus Pembrolizumab After Hypofractionated Radiotherapy in Patients With Select Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Dazostinag (TAK-676): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dazostinag (TAK-676) is a novel, synthetic stimulator of interferon genes (STING) agonist designed for systemic administration to activate the innate immune system for cancer therapy. This technical guide provides an in-depth overview of the discovery and preclinical development of this compound, detailing its mechanism of action, key experimental data, and the methodologies employed in its evaluation. The document is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of immuno-oncology.

Introduction

The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. Activation of STING leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn promote the maturation of dendritic cells (DCs), enhance antigen presentation, and stimulate the activity of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs) within the tumor microenvironment (TME).[1][2] this compound (TAK-676) was developed as a systemically delivered STING agonist to harness this pathway for the treatment of advanced solid tumors.[1]

Mechanism of Action: The STING Signaling Pathway

This compound functions as a direct agonist of the STING protein. Upon binding, it induces a conformational change in STING, leading to its activation and downstream signaling cascade. This culminates in the production of type I IFNs and other inflammatory cytokines, bridging the innate and adaptive immune responses against cancer cells.[1]

Figure 1: this compound-mediated activation of the STING signaling pathway.

Preclinical Data

In Vitro STING Pathway Activation

The ability of this compound to activate the STING pathway was assessed in various cell lines using reporter assays. The results demonstrated a dose-dependent activation of the pathway.

| Cell Line | Assay Type | Parameter | Value (μM) |

| HEK293T (Human) | ISRE Reporter | EC50 | 0.3 ± 0.11 |

| HEK293T (Digitonin-permeabilized) | ISRE Reporter | EC50 | 0.09 ± 0.07 |

| THP1-Dual (Human) | IFN-β Reporter | EC50 | 1.53 ± 0.45 |

| RAW-Lucia ISG (Murine) | ISG Reporter | EC50 | 1.78 ± 0.48 |

| Data from Cunniff et al., 2022, Cancer Research Communications. |

Western blot analysis confirmed the activation of the STING pathway through the detection of phosphorylated TBK1 (pTBK1) and IRF3 (pIRF3) in a dose-dependent manner in both human (THP1-Dual) and murine (CT26.WT) cell lines.

In Vitro Immune Cell Activation

This compound demonstrated potent activation of key innate and adaptive immune cells in vitro.

| Cell Type | Activation Marker | Parameter | Value (μM) |

| Murine BMDCs | CD86 | EC50 | ~1.0 |

| Human MoDCs | CD86 | EC50 | ~3.0 |

| Human NK Cells | CD69 | EC50 | 0.271 |

| Human CD8+ T Cells | CD69 | EC50 | 0.216 |

| Human CD4+ T Cells | CD69 | EC50 | 0.249 |

| Data from Cunniff et al., 2022, Cancer Research Communications. |

In Vivo Antitumor Efficacy

The antitumor activity of this compound was evaluated in multiple syngeneic mouse tumor models. Intravenous administration of this compound resulted in significant, dose-dependent tumor growth inhibition and, in some cases, complete tumor regression.

| Tumor Model | Mouse Strain | Dosing Schedule | Tumor Growth Inhibition (%) |

| A20 (Lymphoma) | BALB/c | 1.0 mg/kg, q3d x 3 | Significant |

| A20 (Lymphoma) | BALB/c | 2.0 mg/kg, q3d x 3 | Significant |

| CT26.WT (Colon Carcinoma) | BALB/c | 1.0 mg/kg, q3d x 3 | Significant |

| CT26.WT (Colon Carcinoma) | BALB/c | 2.0 mg/kg, q3d x 3 | Significant |

| Data from Cunniff et al., 2022, Cancer Research Communications. |

Pharmacokinetics

Pharmacokinetic studies in female BALB/c mice bearing A20 syngeneic tumors demonstrated dose-proportional plasma exposure and significantly higher concentrations of this compound in tumor tissue compared to plasma following intravenous administration.

| Dose (mg/kg) | Cmax (ng/mL) - Plasma | AUC (ngh/mL) - Plasma | Cmax (ng/g) - Tumor | AUC (ngh/g) - Tumor |

| 0.3 | ~100 | ~150 | ~500 | ~2000 |

| 1.0 | ~300 | ~500 | ~1500 | ~7000 |

| 3.0 | ~1000 | ~1500 | ~5000 | ~25000 |

| Approximate values interpreted from graphical data in Cunniff et al., 2022, Cancer Research Communications, Supplementary Figure S2. |

Experimental Protocols

In Vitro STING Activation Reporter Assay

Objective: To quantify the potency of this compound in activating the STING pathway.

Methodology:

-

Cell Culture: HEK293T, THP1-Dual, or RAW-Lucia ISG cells are cultured in appropriate media and conditions.

-

Transfection (for HEK293T): Cells are transiently transfected with a plasmid encoding human STING and an ISRE-driven luciferase reporter gene.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound or vehicle control. For permeabilized cell assays, cells are treated with digitonin (B1670571) prior to compound addition.

-

Incubation: Plates are incubated for 6-24 hours to allow for STING activation and reporter gene expression.

-

Lysis and Luminescence Reading: Cells are lysed, and a luciferase substrate is added. Luminescence is measured using a plate reader.

-

Data Analysis: EC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Figure 2: Experimental workflow for the in vitro STING activation reporter assay.

Syngeneic Mouse Tumor Model for Efficacy Studies

Objective: To evaluate the in vivo antitumor activity of this compound.

Methodology:

-

Animal Models: Female BALB/c or C57BL/6 mice are used.

-

Tumor Cell Implantation: A suspension of A20 or CT26.WT tumor cells is injected subcutaneously into the flank of the mice.

-

Tumor Growth Monitoring: Tumors are allowed to establish and grow to a predetermined size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

-

Randomization and Treatment: Mice are randomized into treatment and vehicle control groups. This compound is administered intravenously according to the specified dosing schedule.

-

Efficacy Assessment: Tumor growth is monitored throughout the study. Body weight is also recorded as a measure of toxicity.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size, or at a specified time point.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the vehicle control group.

Clinical Development

This compound is currently being investigated in Phase 1/2 clinical trials in patients with advanced or metastatic solid tumors, both as a monotherapy and in combination with other anti-cancer agents such as the immune checkpoint inhibitor pembrolizumab.[3][4][5][6] These trials are designed to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary antitumor activity of this compound in humans.[3][4][5][6]

Conclusion

This compound (TAK-676) is a potent, systemically available STING agonist that has demonstrated significant preclinical activity. Through robust activation of the STING pathway, this compound effectively stimulates both innate and adaptive anti-tumor immunity, leading to tumor growth inhibition in various preclinical models. The data summarized in this guide support the ongoing clinical development of this compound as a promising new agent in the field of immuno-oncology. Further clinical investigation will be crucial in determining its therapeutic potential in patients with advanced cancers.

References

- 1. ASCO – American Society of Clinical Oncology [asco.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Protocol to study the immune profile of syngeneic mouse tumor models. [escholarship.org]

- 5. TAK-676: A Novel Stimulator of Interferon Genes (STING) Agonist Promoting Durable IFN-dependent Antitumor Immunity in Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Dazostinag's Role in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dazostinag (TAK-676) is a novel, synthetic Stimulator of Interferon Genes (STING) agonist developed for systemic delivery.[1][2] It is engineered to activate the innate immune system, a critical first line of defense, and subsequently mobilize a robust adaptive immune response against tumors.[1][2] The cGAS-STING pathway, a key mediator of innate immunity, senses cytosolic DNA, which is a danger signal associated with viral infections and cellular damage, including that which occurs within the tumor microenvironment (TME).[3][4][5] By directly activating STING, this compound bypasses the need for cytosolic DNA to initiate a powerful, multi-faceted anti-tumor immune cascade, converting immunologically "cold" tumors into "hot" tumors that are more susceptible to immune-mediated destruction.[6] This guide provides an in-depth technical overview of this compound's mechanism of action, its effects on the innate immune system, quantitative data from key studies, and relevant experimental methodologies.

Mechanism of Action: The cGAS-STING Signaling Pathway

The canonical cGAS-STING pathway is a central hub for innate immune sensing.[4] It is initiated when cyclic GMP-AMP synthase (cGAS) binds to double-stranded DNA (dsDNA) in the cytoplasm.[3][7] This binding activates cGAS to produce the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[3] cGAMP then binds to STING, a protein dimer located on the endoplasmic reticulum (ER) membrane.[3][8]

This compound, as a synthetic STING agonist, directly binds to and activates the STING protein, mimicking the action of cGAMP.[1][9] This activation induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[7][8] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[3][7] TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3) and activates the Nuclear Factor kappa B (NF-κB) signaling pathway.[3] Activated IRF3 and NF-κB translocate to the nucleus to drive the transcription of a wide array of pro-inflammatory genes, most notably Type I interferons (IFN-α/β) and other cytokines and chemokines like CXCL10.[1][3][8]

This compound's Impact on the Innate Immune System and Tumor Microenvironment

The Type I IFNs and inflammatory cytokines produced upon STING activation orchestrate a broad anti-tumor response by modulating the TME.[1][6] this compound has been shown to ignite both innate and adaptive immunity, remodeling the TME from an immune-suppressive to a pro-inflammatory state.[1]

Key Effects on the TME:

-

Dendritic Cell (DC) Activation: Type I IFNs are potent activators of DCs, which are essential for priming anti-tumor T cell responses.[4][5] Activated DCs increase antigen presentation, mature, and migrate to lymph nodes to activate naive T cells.[1][5]

-

Macrophage Repolarization: this compound promotes the polarization of tumor-associated macrophages (TAMs) from an immune-suppressive M2-like phenotype to a pro-inflammatory, anti-tumor M1-like phenotype.[1] This was observed in a clinical study where intratumoral injection of this compound led to an increase in CD86+ M1-like macrophages.[1]

-

Natural Killer (NK) Cell Activation: STING activation enhances the cytotoxic activity of NK cells, which are innate lymphocytes capable of directly killing tumor cells.[1][7]

-

Recruitment of Cytotoxic T Lymphocytes (CTLs): The chemokines CXCL9 and CXCL10, induced by STING activation, act as powerful chemoattractants for CD8+ T cells, recruiting them into the tumor.[1] Studies have shown an enrichment of cytotoxic T cells in regions of localized this compound exposure, coinciding with increased CXCL9 expression.[1]

This cascade of events effectively links the innate immune activation by this compound to a powerful, adaptive anti-tumor response.

Quantitative Pharmacodynamic & Efficacy Data

Preclinical and clinical studies have demonstrated this compound's ability to induce dose-dependent pharmacodynamic effects consistent with STING activation.

Table 1: Peripheral Blood Biomarker Response to this compound Data from the Phase 1 iintune-1 study (NCT04420884) in patients with advanced/metastatic solid tumors.

| Biomarker / Gene Signature | This compound Dose | Median Fold Increase (vs. Baseline) | Timepoint of Max Expression | Citation(s) |

| IFN-γ | 5 mg | 27x | 6-10 hours | [10][11] |

| 14 mg | 49x | 6 hours | [10][11] | |

| STING_19 Gene Signature * | 0.8 mg | Starting Dose for Induction | 10-24 hours | [12] |

| 14 mg | 18x | 10 hours | [12] | |

| STING Signature | 5 mg | 2.2x | 6 hours post-treatment | [13] |

| IFN-γ (cytokine) | 5 mg | 2.3x | 6 hours post-treatment | [13] |

| IP-10 (CXCL10) | 5 mg | 2.7x | 6 hours post-treatment | [13] |

*STING_19 is a 19-gene network identified through RNASeq, with 17 genes belonging to the IFN pathway, used to measure STING activation.[12]

Table 2: In Vitro STING Activation by this compound

| Cell Line | Species | This compound Concentration | Duration | Assay | Citation(s) |

| THP1-Dual | Human | 1.1, 3.3, 10 µM | 2 hours | STING Pathway Activation | [9] |

| CT26 | Mouse | 1.1, 3.3, 10 µM | 2 hours | STING Pathway Activation | [9] |

Key Experimental Methodologies

The following section outlines the key experimental approaches used to characterize the activity of this compound. These are summaries of methods cited in published studies and clinical trial designs.

1. In Vitro STING Activation Assays

-

Objective: To confirm direct activation of the STING pathway by this compound in immune cells.

-

Protocol Summary:

-

Cell Culture: Human (e.g., THP1-Dual) or murine (e.g., CT26) cell lines expressing the STING pathway components are cultured under standard conditions.[9]

-

Treatment: Cells are treated with a dose range of this compound (e.g., 1.1, 3.3, 10 µM) or vehicle control for a specified time (e.g., 2 hours).[9]

-

Readout: Pathway activation is measured. This can be done using reporter assays (e.g., luciferase or secreted embryonic alkaline phosphatase under the control of an IRF-inducible promoter in THP1-Dual cells) or by measuring the phosphorylation of downstream targets like TBK1 and IRF3 via Western Blot or ELISA.

-

2. Clinical Pharmacodynamic and Biomarker Analysis (NCT04420884)

-

Objective: To evaluate the in-vivo biological response to this compound in patients with solid tumors.

-

Protocol Summary:

-

Patient Cohorts: Patients with advanced or metastatic solid tumors are enrolled in dose-escalation cohorts receiving intravenous this compound, either as a single agent or in combination with pembrolizumab.[10][11][14]

-

Sample Collection: Peripheral blood samples are collected at baseline and at multiple time points post-infusion (e.g., 6, 10, 24 hours).[10][12] Paired tumor biopsies (pre- and on-treatment) are collected from a subset of patients.[1][10]

-

Blood Analysis:

-

Pharmacokinetics (PK): Plasma concentrations of this compound are measured to determine properties like half-life.[10][11]

-

Transcriptomics: RNA is extracted from whole blood or PBMCs for RNA sequencing to analyze gene expression changes, specifically quantifying STING activation signatures (e.g., STING_19).[12]

-

Cytokine Analysis: Plasma is analyzed for a panel of cytokines and chemokines (e.g., IFN-γ, CXCL10) using multiplex immunoassays.[13]

-

-

Tumor Biopsy Analysis:

-

Immunohistochemistry (IHC) & In Situ Hybridization (ISH): Formalin-fixed, paraffin-embedded tumor sections are stained to visualize changes in immune cell populations (e.g., CD68, CD86, CD163 for macrophages; CD8 for T cells) and expression of key signaling molecules (e.g., p-IRF3, PD-L1, IFN-β1, CXCL9).[1]

-

Spatial Molecular Imaging: Advanced techniques are used to assess the spatial relationships and activation states of different cell types within the preserved TME.[1]

-

-

Conclusion

This compound is a potent, systemically delivered STING agonist that activates a critical pathway in the innate immune system. Through the robust induction of Type I interferons and other pro-inflammatory cytokines, it effectively remodels the tumor microenvironment.[1] Quantitative data from clinical trials confirms a dose-dependent activation of the STING pathway in humans, leading to the activation and recruitment of key effector cells of both the innate and adaptive immune systems, including macrophages, NK cells, and CD8+ T cells.[1][10][12] This mechanism provides a strong rationale for the continued investigation of this compound, both as a monotherapy and in combination with other immunotherapies like checkpoint inhibitors, to overcome immune resistance and improve outcomes for patients with advanced cancers.[10][15]

References

- 1. In Situ Proinflammatory Effects of this compound Alone or with Chemotherapy on the Tumor Microenvironment of Patients with Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Delivery of STING agonists for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Demystifying the cGAS-STING pathway: precision regulation in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activating cGAS-STING pathway for the optimal effect of cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The activation of cGAS-STING pathway offers novel therapeutic opportunities in cancers [frontiersin.org]

- 7. Progress Update on STING Agonists as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. This compound disodium | TAK-676 | STING inhibitor | T cells | TargetMol [targetmol.com]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. jitc.bmj.com [jitc.bmj.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. ascopubs.org [ascopubs.org]

Dazostinag's Antineoplastic Activities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dazostinag (TAK-676) is a novel, systemically administered synthetic agonist of the Stimulator of Interferon Genes (STING) pathway, demonstrating significant promise in the field of oncology.[1][2][3] By activating the innate immune system, this compound initiates a cascade of events that lead to a robust and durable anti-tumor response. This technical guide provides an in-depth overview of the antineoplastic activities of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies employed in its evaluation.

Mechanism of Action: STING Pathway Activation

This compound functions as a potent activator of the STING signaling pathway, a critical component of the innate immune system responsible for detecting cytosolic DNA.[1][3][4] Upon administration, this compound mimics the natural STING ligand, cyclic GMP-AMP (cGAMP), binding to and activating the STING protein located on the endoplasmic reticulum.[4] This activation triggers a conformational change in STING, leading to its translocation to the Golgi apparatus.

In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[4][5][6] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFNs), primarily IFN-α and IFN-β.[4][5][6] The secretion of type I IFNs initiates a powerful anti-tumor immune response characterized by:

-

Enhanced Antigen Presentation: Type I IFNs promote the maturation and activation of dendritic cells (DCs), leading to improved antigen presentation to T cells.[1][3]

-

Activation of Natural Killer (NK) Cells: These interferons directly activate NK cells, enhancing their cytotoxic activity against tumor cells.[1][3]

-

Priming and Recruitment of T Cells: The activation of DCs and the overall inflammatory tumor microenvironment leads to the priming and recruitment of tumor-specific CD8+ T cells.[1][3]

This multifaceted immune activation results in the effective killing of cancer cells and the development of a durable immunological memory against the tumor.[1][3]

Signaling Pathway Diagram

Caption: this compound activates the STING pathway, leading to immune-mediated tumor cell death.

Preclinical Antineoplastic Activities

The anti-tumor effects of this compound have been demonstrated in a range of preclinical models, both in vitro and in vivo.

In Vitro Activity

This compound has been shown to potently activate the STING pathway in various cell lines, leading to the induction of type I interferons. Notably, this compound's activity is not dependent on direct cytotoxicity to cancer cells but rather on the activation of immune cells.[7]

| Cell Line | Assay Type | Endpoint | EC50 (µmol/L) | Reference |

| HEK293T (human STING) | IFN Activation Reporter Assay | NanoLuc Luciferase | 0.3 ± 0.11 | [1] |

| THP1-Dual (human) | IFN Activation Reporter Assay | SEAP Reporter | 1.53 ± 0.45 | [1] |

| RAW-Lucia ISG (murine) | IFN Activation Reporter Assay | Lucia Luciferase | 1.78 ± 0.48 | [1] |

Table 1: In Vitro STING Activation by this compound. This table summarizes the half-maximal effective concentration (EC50) of this compound for inducing an interferon response in different reporter cell lines.

This compound also induces a dose-dependent activation of dendritic cells, a crucial step in initiating an adaptive immune response.[1]

| Cell Type | Assay Type | Marker | Concentration Range (µmol/L) | Observation | Reference |

| Mouse Bone Marrow-Derived DCs | Flow Cytometry | CD86 | 0.1 - 10 | Dose-dependent induction of CD86 expression | [1] |

| Human Monocyte-Derived DCs | Flow Cytometry | CD86 | 0.03 - 30 | Dose-dependent induction of CD86 expression | [1] |

Table 2: this compound-Mediated Dendritic Cell Activation. This table shows the effect of this compound on the expression of the maturation marker CD86 on dendritic cells.

In Vivo Efficacy

In syngeneic mouse tumor models, intravenous administration of this compound has demonstrated significant, dose-dependent anti-tumor activity.[1][3] Treatment with this compound leads to complete tumor regressions and the establishment of a durable, T-cell-dependent immunological memory.[1][3]

| Tumor Model | Dosing (mg/kg, IV) | Outcome | Reference |

| A20 (lymphoma) | 1.0 and 2.0 | Significant anti-tumor activity, well-tolerated. | [1] |

| CT26.WT (colon carcinoma) | 1.0 and 2.0 | Significant anti-tumor activity, including complete regressions and durable memory T-cell immunity. | [1] |

Table 3: In Vivo Antitumor Efficacy of this compound in Syngeneic Mouse Models. This table summarizes the outcomes of this compound treatment in different mouse tumor models.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to evaluate the antineoplastic activities of this compound.

In Vitro STING Activation Reporter Assay

Objective: To quantify the potency of this compound in activating the STING pathway.

General Protocol:

-

Cell Culture: Reporter cell lines (e.g., HEK293T transfected with STING and a luciferase reporter under an IFN-stimulated response element promoter, THP1-Dual, or RAW-Lucia ISG) are cultured under standard conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound.

-

Incubation: Cells are incubated for a defined period (e.g., 24 hours) to allow for STING activation and reporter gene expression.

-

Lysis and Luminescence Measurement: A luciferase substrate is added to the cells, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The EC50 value is calculated by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

Dendritic Cell Activation Assay

Objective: To assess the ability of this compound to induce the maturation of dendritic cells.

General Protocol:

-

DC Generation: Bone marrow cells from mice or monocytes from human peripheral blood are cultured with specific cytokines (e.g., GM-CSF and IL-4) to generate immature dendritic cells.

-

Treatment: Immature DCs are treated with varying concentrations of this compound for a specified time (e.g., 24-72 hours).

-

Staining: Cells are stained with fluorescently labeled antibodies against DC maturation markers, such as CD86, CD80, and MHC class II.

-

Flow Cytometry: The expression levels of the maturation markers are quantified using a flow cytometer.

-

Data Analysis: The percentage of marker-positive cells or the mean fluorescence intensity is determined for each treatment condition.

In Vivo Syngeneic Mouse Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in an immunocompetent host.

General Protocol:

-

Tumor Cell Implantation: Syngeneic tumor cells (e.g., A20 or CT26.WT) are subcutaneously implanted into immunocompetent mice (e.g., BALB/c).

-

Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size, and tumor volume is measured regularly.

-

Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups and administered this compound intravenously at specified doses and schedules.

-

Efficacy Assessment: Tumor growth is monitored throughout the study. Primary endpoints typically include tumor growth inhibition, complete regressions, and overall survival.

-

Immunophenotyping (Optional): At the end of the study, tumors and spleens can be harvested to analyze the immune cell infiltrate by flow cytometry or immunohistochemistry.

Experimental Workflow Diagram

Caption: A generalized workflow for the preclinical assessment of this compound's antineoplastic activity.

Conclusion

This compound is a promising STING agonist with potent antineoplastic activities driven by the robust activation of the innate and adaptive immune systems. Preclinical studies have consistently demonstrated its ability to induce type I interferon responses, activate dendritic cells, and promote T-cell-mediated tumor killing, resulting in significant anti-tumor efficacy in vivo. The data presented in this technical guide underscore the potential of this compound as a novel immunotherapeutic agent for the treatment of cancer. Ongoing clinical trials are further investigating its safety and efficacy in patients with advanced solid tumors.[1][8][9][10]

References

- 1. TAK-676: A Novel Stimulator of Interferon Genes (STING) Agonist Promoting Durable IFN-dependent Antitumor Immunity in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. TAK-676: A Novel Stimulator of Interferon Genes (STING) Agonist Promoting Durable IFN-dependent Antitumor Immunity in Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unlocking the therapeutic potential of the STING signaling pathway in anti-tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jitc.bmj.com [jitc.bmj.com]

- 8. A Study of this compound as Single Agent and this compound in Combination With Pembrolizumab in Adults With Advanced or Metastatic Solid Tumors | Clinical Research Trial Listing [centerwatch.com]

- 9. UCSD Solid Neoplasms Trial → this compound as Single Agent and this compound in Combination With Pembrolizumab in Adults With Advanced or Metastatic Solid Tumors [clinicaltrials.ucsd.edu]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

Dazostinag's Impact on Cytotoxic T-Lymphocyte Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dazostinag (TAK-676) is a novel synthetic stimulator of interferon genes (STING) agonist designed for systemic delivery. Its mechanism of action is centered on the activation of the STING pathway, a critical component of the innate immune system. This activation leads to a cascade of downstream signaling that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This technical guide provides an in-depth analysis of the impact of this compound on the cytotoxic T-lymphocyte (CTL) response, with a focus on its role in remodeling the tumor microenvironment (TME). We will explore the quantitative data from recent studies, detail the experimental protocols used to generate this data, and visualize the key signaling pathways and workflows.

Mechanism of Action: this compound and the STING Pathway

This compound functions as a STING agonist, initiating an anti-tumor immune response through the activation of innate and adaptive immunity. The STING pathway is a key sensor of cytosolic DNA, which can be present in the cytoplasm of tumor cells due to genomic instability or cellular stress. Upon activation by this compound, STING triggers a signaling cascade that leads to the production of type I IFNs. These IFNs play a crucial role in the anti-tumor response by promoting the maturation and activation of dendritic cells (DCs), which are potent antigen-presenting cells. Activated DCs then prime and activate naive T cells, leading to the generation of tumor-antigen-specific cytotoxic T-lymphocytes.

Furthermore, the type I IFN response induced by this compound leads to the upregulation of various pro-inflammatory chemokines, such as CXCL9. This chemokine is a potent chemoattractant for CXCR3-expressing immune cells, most notably CD8+ cytotoxic T-lymphocytes. The increased production of CXCL9 within the TME facilitates the recruitment and infiltration of CTLs into the tumor, a critical step for effective anti-tumor immunity.

In a phase 0 study involving patients with head and neck squamous cell carcinoma (HNSCC), intratumoral microdosing of this compound led to the activation of the STING pathway and a concomitant increase in pro-inflammatory type I IFN genes.[1] This resulted in active remodeling of the TME, characterized by increased expression of pro-inflammatory cytokines and chemokines, and the recruitment of cytotoxic T cells.[1]

References

Dazostinag (TAK-676): A Technical Guide to its Mechanism of Action and Induction of Type I Interferon Production

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dazostinag (TAK-676) is a novel, synthetic, and systemically administered agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2][3] Its primary mechanism of action involves the activation of innate immunity through the induction of type I interferons (IFN-I) and other pro-inflammatory cytokines, leading to the mobilization of a robust adaptive anti-tumor immune response.[1][4] This document provides a detailed overview of the molecular pathways activated by this compound, a summary of its effects on type I interferon production, and methodologies from key preclinical and clinical studies.

Core Mechanism of Action: STING Pathway Activation

This compound functions as a direct activator of the STING protein, a critical component of the innate immune system responsible for detecting cytosolic DNA.[5] Activation of STING by this compound initiates a signaling cascade that results in the production of type I interferons, which are crucial for bridging the innate and adaptive immune responses.[5][6]

The signaling pathway is as follows:

-

STING Activation: this compound binds to and activates the STING protein, which is predominantly located in the endoplasmic reticulum.

-

Translocation and TBK1 Recruitment: Upon activation, STING translocates from the endoplasmic reticulum to the Golgi apparatus.[7] During this process, it recruits and activates TANK-binding kinase 1 (TBK1).[5]

-

IRF3 Phosphorylation: Activated TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[5]

-

Nuclear Translocation and Gene Transcription: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoter regions of type I interferon genes (e.g., IFN-α and IFN-β).[7]

-

Type I Interferon Production: This leads to the transcription, translation, and secretion of type I interferons, which then act in an autocrine and paracrine manner to stimulate downstream anti-tumor immunity.[5]

Quantitative Effects on Type I Interferon and Gene Signature Induction

Preclinical and clinical studies have demonstrated a dose-dependent induction of type I interferon-related pharmacodynamic biomarkers upon treatment with this compound.

Table 1: Peripheral Blood Biomarker Response to this compound

| Biomarker / Gene Signature | Treatment | Dose | Maximum Fold Increase (Median) | Time to Max Induction | Reference |

| IFN-γ | This compound + Pembrolizumab | 5 mg | 27X | 10 hours | [8] |

| IFN-γ | This compound + Pembrolizumab | 14 mg | 49X | 6 hours | [8] |

| STING_19 Gene Signature | This compound (ex vivo PBMC) | 10 µM | 70X | 6 hours | [9] |

| STING_19 Gene Signature | This compound (in vivo, single agent) | ≥ 0.8 mg/kg | 18X | 10-24 hours | [9] |

The STING_19 signature is a 19-gene network identified through RNA sequencing of this compound-treated PBMCs, with 17 of the genes belonging to the interferon pathway.[9]

Downstream Immunological Consequences

The production of type I interferons initiated by this compound leads to a broad remodeling of the tumor microenvironment (TME).[1]

-

Innate Immune Activation: this compound activates dendritic cells (DCs) and Natural Killer (NK) cells.[1][3] Activated DCs are critical for processing tumor antigens and presenting them to T cells.

-

Adaptive Immunity Mobilization: The IFN-I signaling promotes the recruitment and proliferation of cytotoxic CD8+ T cells into the tumor.[1][6]

-

Chemokine Production: Increased expression of inflammatory chemokines, such as CXCL9 and CXCL10, is observed, which further facilitates the trafficking of T cells into the TME.[1][2]

-

Macrophage Polarization: this compound can shift the polarization of tumor-associated macrophages (TAMs) from an immune-suppressive M2 phenotype to a pro-inflammatory M1 phenotype.[1][6]

Key Experimental Protocols

The following methodologies are synthesized from published preclinical and clinical studies of this compound.

In Vitro STING Pathway Activation Assay

-

Objective: To confirm direct activation of the STING signaling cascade by this compound.

-

Cell Lines: Human monocytic cell line THP1-Dual™ (InvivoGen), which expresses a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an ISG54 promoter (an IRF3-inducible promoter). Murine colorectal carcinoma CT26 cells are also used.[10]

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere.